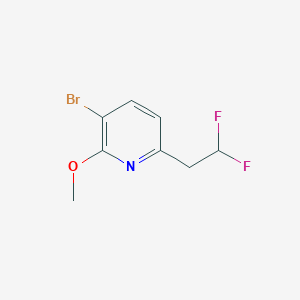
L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate: is a synthetic tetrapeptide composed of the amino acids threonine, lysine, proline, and arginine. This compound is known for its immunostimulatory properties and is often referred to as tuftsin . It plays a significant role in enhancing the immune response by stimulating phagocytosis in various immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid Phase Synthesis: This method involves the stepwise addition of protected amino acids to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids.
Fragment Condensation: This method involves the synthesis of peptide fragments, which are then coupled together to form the desired peptide sequence.
Liquid Phase Synthesis: This method involves the synthesis of peptides in solution, where the amino acids are sequentially added to the growing peptide chain.
Industrial Production Methods: Industrial production of L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate typically involves solid-phase synthesis due to its efficiency and scalability. The use of automated peptide synthesizers allows for the rapid and reproducible production of large quantities of the peptide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate can undergo oxidation reactions, particularly at the threonine and lysine residues.
Reduction: Reduction reactions can occur at the arginine residue, particularly at the guanidino group.
Substitution: Substitution reactions can occur at the lysine residue, where the amino group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Oxidized threonine and lysine residues.
Reduction: Reduced arginine residues.
Substitution: Substituted lysine residues with various functional groups.
Scientific Research Applications
Chemistry: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is used as a model compound in peptide synthesis studies. Its well-defined structure and sequence make it an ideal candidate for studying peptide bond formation and cleavage .
Biology: In biological research, this compound is used to study the mechanisms of immune cell activation and phagocytosis. It is known to enhance the activity of macrophages and neutrophils, making it a valuable tool in immunology research .
Medicine: this compound has potential therapeutic applications due to its immunostimulatory properties. It is being investigated for its potential use in treating immune deficiencies and enhancing the immune response in cancer patients .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its ability to enhance immune cell activity makes it a promising candidate for drug development .
Mechanism of Action
L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate exerts its effects by binding to specific receptors on the surface of immune cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular signaling events that lead to the activation of these cells . The compound enhances phagocytosis, the process by which immune cells engulf and destroy pathogens . It also stimulates the production of reactive oxygen species, which are used by immune cells to kill pathogens .
Comparison with Similar Compounds
L-Threonyl-L-lysyl-L-prolyl-L-arginine: The base compound without the trifluoroacetate group.
L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate: A similar peptide with additional amino acids.
L-Proline, L-threonyl-L-lysyl-L-prolyl-L-arginyl: Another similar peptide with a slightly different sequence.
Uniqueness: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance the stability and solubility of the peptide. This modification can also influence the peptide’s interaction with immune cell receptors, potentially enhancing its immunostimulatory effects .
Properties
Molecular Formula |
C23H41F3N8O8 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H40N8O6.C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |
InChI Key |
FMTUDMCZOOBIBT-GYFKHDNESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


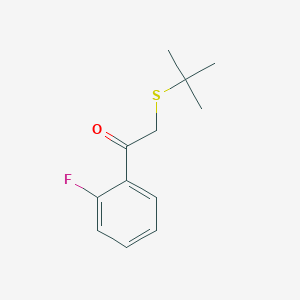

![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
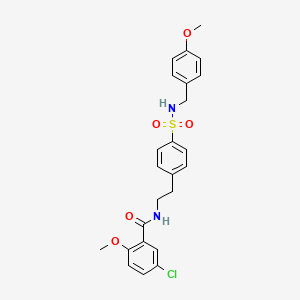
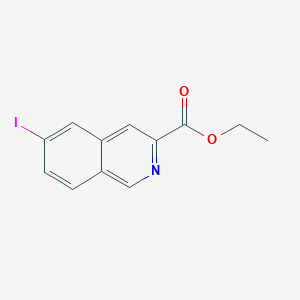
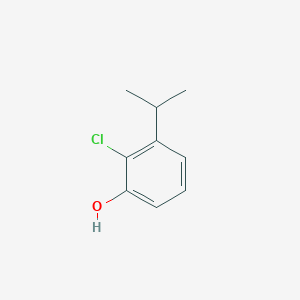
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
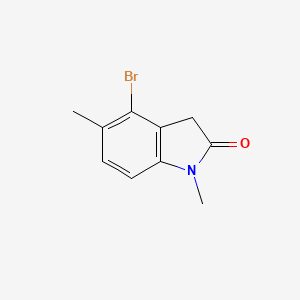

![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
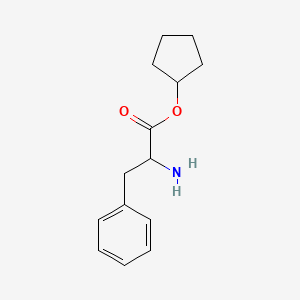
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)
